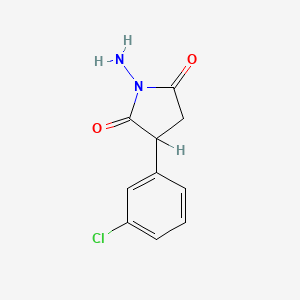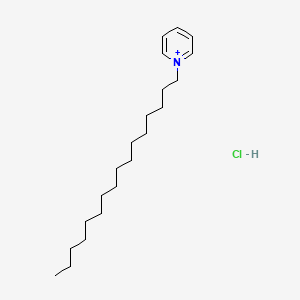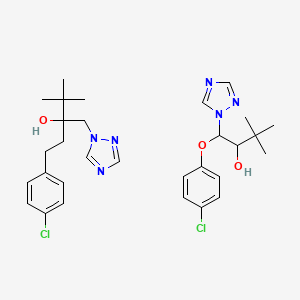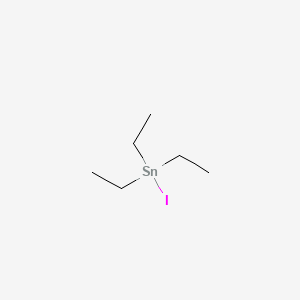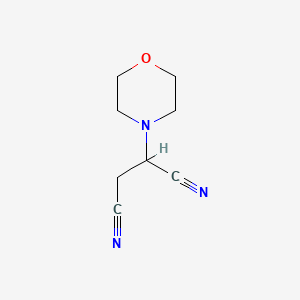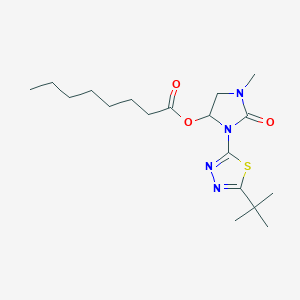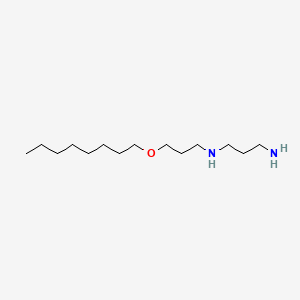
N-(3-(Octyloxy)propyl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Octyloxy)propyl)propane-1,3-diamine is an organic compound with the molecular formula C14H32N2O. It is a diamine derivative, characterized by the presence of an octyloxy group attached to the propyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Octyloxy)propyl)propane-1,3-diamine typically involves the reaction of 3-chloropropylamine with octanol in the presence of a base to form the intermediate 3-(octyloxy)propylamine. This intermediate is then reacted with acrylonitrile to form the corresponding nitrile, which is subsequently hydrogenated to yield the desired diamine. The reaction conditions often include the use of catalysts such as Raney nickel and hydrogen gas under high pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors and fixed bed reactors are commonly used to ensure high yield and purity. The process involves strict control of temperature, pressure, and reaction time to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Octyloxy)propyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The diamine can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3-(Octyloxy)propyl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The diamine is employed in the production of surfactants, lubricants, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N-(3-(Octyloxy)propyl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
- N-(n-Propyl)-1,3-propanediamine
- N-Oleyl-1,3-propanediamine
- 1,3-Propanediamine
Uniqueness
N-(3-(Octyloxy)propyl)propane-1,3-diamine is unique due to the presence of the octyloxy group, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced interaction with lipid membranes. This makes it particularly useful in applications requiring amphiphilic properties, such as surfactant production and membrane studies .
Properties
CAS No. |
68123-06-8 |
|---|---|
Molecular Formula |
C14H32N2O |
Molecular Weight |
244.42 g/mol |
IUPAC Name |
N'-(3-octoxypropyl)propane-1,3-diamine |
InChI |
InChI=1S/C14H32N2O/c1-2-3-4-5-6-7-13-17-14-9-12-16-11-8-10-15/h16H,2-15H2,1H3 |
InChI Key |
PLVXZTCCPYSWNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCCCNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




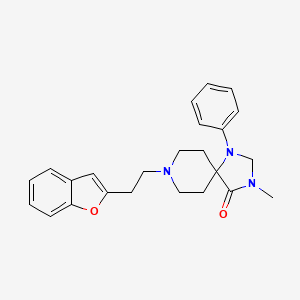
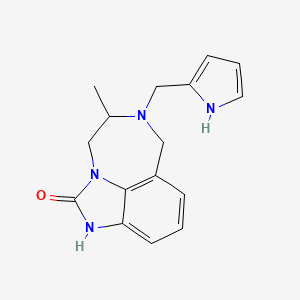
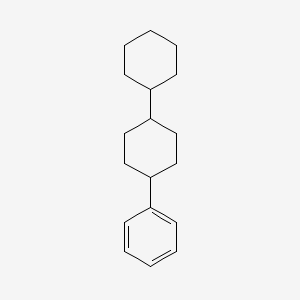
![1,12-Dimethyl-21-oxahexacyclo[10.6.5.02,11.03,8.013,18.019,23]tricosa-2(11),3,5,7,9,13,15,17-octaene-20,22-dione](/img/structure/B12812030.png)
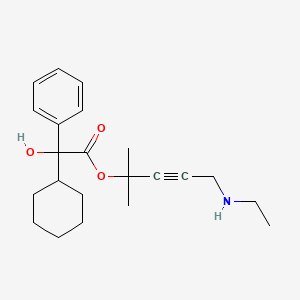
![2-phenyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12812042.png)
